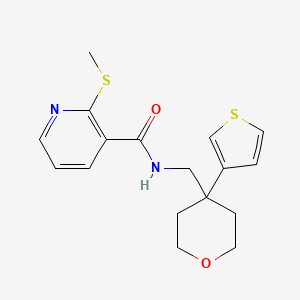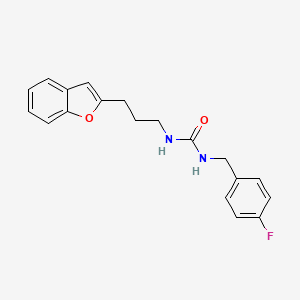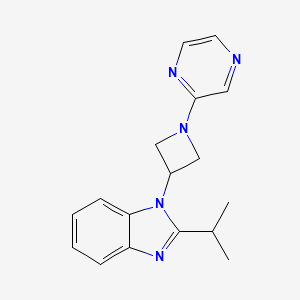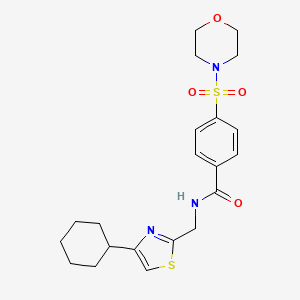
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a methoxy group, and a phenyl group . It is related to a class of compounds known as morpholino (phenylpiperazin-1-yl)methanones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The piperazine ring, for example, can provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with specific residues in a protein’s active site .Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Activities
Research into the synthesis of related compounds, such as piperazine derivatives, has shown significant applications in anticancer and antituberculosis activities. Specifically, derivatives have been synthesized and tested for in vitro efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, with some compounds exhibiting notable anticancer and antituberculosis properties (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities have been explored, with compounds showing effectiveness against various microorganisms. This research contributes to the development of new antimicrobial agents that can address the growing issue of antibiotic resistance (Bektaş et al., 2010).
Structural Analysis
Structural analysis and crystallography studies have been conducted on related compounds to understand their molecular configurations better. Such analyses provide valuable insights into the compounds' potential interactions with biological targets and can guide the design of more effective therapeutic agents (Revathi et al., 2015).
Synthesis and Optimization for Therapeutic Applications
Research has also focused on synthesizing and optimizing compounds for potential therapeutic applications, such as antitubercular activities. This includes exploring the efficacy of compounds against drug-resistant strains of Mycobacterium tuberculosis, highlighting the importance of novel therapeutic agents in combating tuberculosis (Bisht et al., 2010).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential as a therapeutic agent, particularly given its activity against the AKR1C3 enzyme . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-28-21-9-10-26(16-21)19-7-5-17(6-8-19)22(27)25-13-11-24(12-14-25)20-4-2-3-18(23)15-20/h2-8,15,21H,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYACZLYTMPMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)

![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![methyl 5-((7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2849160.png)






